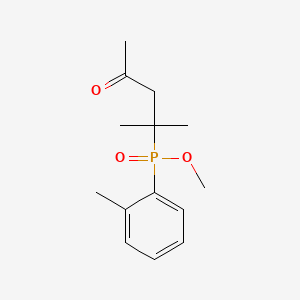
Methyl (2-methyl-4-oxopentan-2-yl)(2-methylphenyl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic acid, (1,1-dimethyl-3-oxobutyl)(methylphenyl)-, methyl ester (9CI) is a chemical compound with the molecular formula C13H19O3P. It is known for its unique structure, which includes a phosphinic acid group, a dimethyl-3-oxobutyl group, and a methylphenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinic acid, (1,1-dimethyl-3-oxobutyl)(methylphenyl)-, methyl ester typically involves the reaction of phosphinic acid derivatives with appropriate organic reagents. One common method includes the esterification of phosphinic acid with (1,1-dimethyl-3-oxobutyl)(methylphenyl) alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic acid, (1,1-dimethyl-3-oxobutyl)(methylphenyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphinic acid esters.
Applications De Recherche Scientifique
Phosphinic acid, (1,1-dimethyl-3-oxobutyl)(methylphenyl)-, methyl ester is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphinic acid derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Phosphinic acid, (1,1-dimethyl-3-oxobutyl)(methylphenyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions.
Comparaison Avec Des Composés Similaires
Phosphinic acid, (1,1-dimethyl-3-oxobutyl)(methylphenyl)-, methyl ester can be compared with other similar compounds, such as:
Phosphinic acid, (1,1-dimethyl-3-oxobutyl)-, ethyl ester: This compound has an ethyl ester group instead of a methyl ester group, which may result in different chemical and biological properties.
Phosphinic acid, (1,1-dimethyl-3-oxobutyl)(phenyl)-, methyl ester: This compound has a phenyl group instead of a methylphenyl group, which can affect its reactivity and applications.
Propriétés
Numéro CAS |
34590-45-9 |
|---|---|
Formule moléculaire |
C14H21O3P |
Poids moléculaire |
268.29 g/mol |
Nom IUPAC |
4-[methoxy-(2-methylphenyl)phosphoryl]-4-methylpentan-2-one |
InChI |
InChI=1S/C14H21O3P/c1-11-8-6-7-9-13(11)18(16,17-5)14(3,4)10-12(2)15/h6-9H,10H2,1-5H3 |
Clé InChI |
WRXMQSIXAYYSAK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1P(=O)(C(C)(C)CC(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


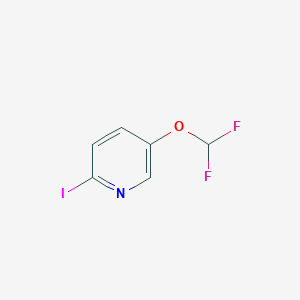
![3',4'-Dichloro-2-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14022300.png)
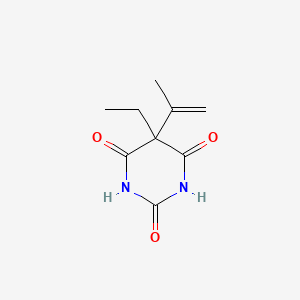

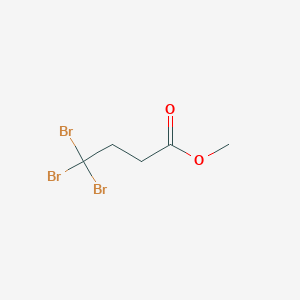
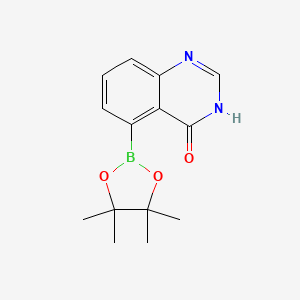

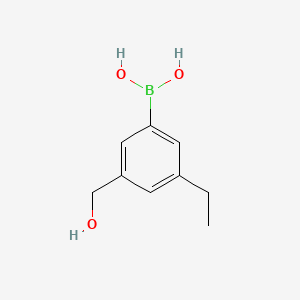
![1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A](/img/structure/B14022346.png)

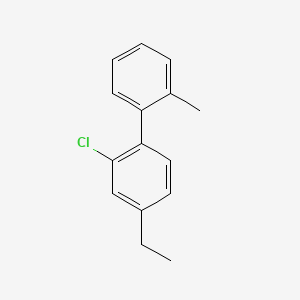
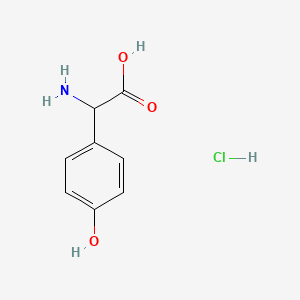

![1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14022372.png)
